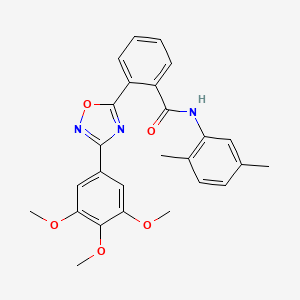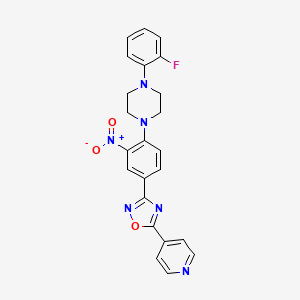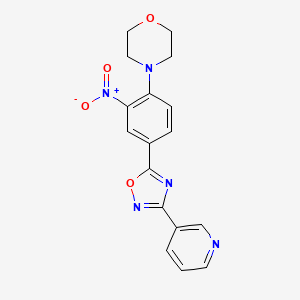
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a highly versatile compound that has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has various scientific research applications. It has been studied for its potential as a fluorescent probe for imaging biological systems. It has also been investigated for its antimicrobial properties and its ability to inhibit cancer cell growth. Additionally, it has been explored for its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, it is believed to interact with specific targets in cells, leading to its biological effects. It may act as an inhibitor of certain enzymes or proteins, affecting cellular processes.
Biochemical and Physiological Effects:
4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has various biochemical and physiological effects. It has been shown to have antimicrobial properties against various bacteria and fungi. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments include its versatility and potential applications in various fields. However, its complex synthesis method and limited availability may pose challenges for researchers.
Orientations Futures
There are several future directions for research on 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis method of 4-(2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves a series of reactions. The starting materials include 4-bromo-2-nitroaniline, 3-aminopyridine, and 1,2,4-oxadiazole. These compounds are reacted with various reagents under specific conditions to yield the desired product. The synthesis process is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
4-[2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-10-12(3-4-14(15)21-6-8-25-9-7-21)17-19-16(20-26-17)13-2-1-5-18-11-13/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJFDACBNKHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
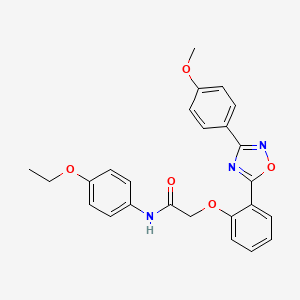
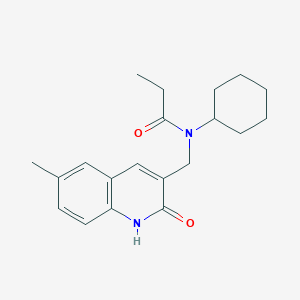
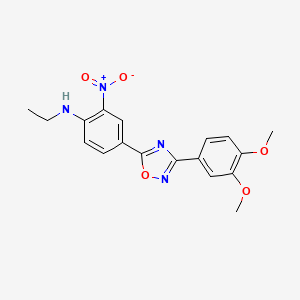

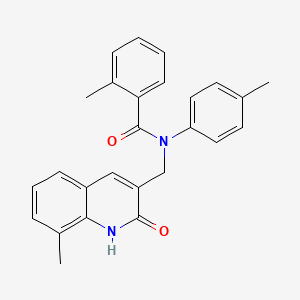
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
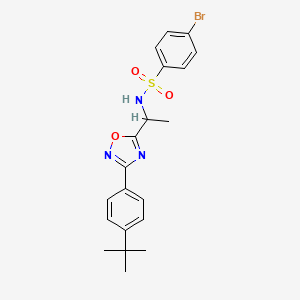


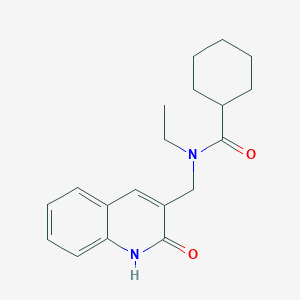
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
